molecular formula C8H3ClF13I B3040748 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane CAS No. 235106-08-8

1-Chloro-1-iodo-1H,2H,2H-perfluorooctane

Cat. No.: B3040748
CAS No.: 235106-08-8
M. Wt: 508.44 g/mol
InChI Key: BOSZYGJIYJRLRJ-UHFFFAOYSA-N
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Description

1-Chloro-1-iodo-1H,2H,2H-perfluorooctane is a fluorinated organic compound with the molecular formula C8H3ClF13I. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of both chlorine and iodine atoms, along with a perfluorinated carbon chain, which imparts distinct reactivity and stability.

Scientific Research Applications

1-Chloro-1-iodo-1H,2H,2H-perfluorooctane has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

This compound is a type of polyfluorinated iodine alkane , which are known to be important intermediates in the synthesis of organic fluoride products .

Mode of Action

It is known that the iodine in its structure is more likely to undergo substitution reactions, leading to the formation of various fluorinated intermediates .

Biochemical Pathways

It is known that polyfluorinated iodine alkanes can be used in the production of fluorinated surfactants and other fine fluorinated chemicals .

Pharmacokinetics

It is known that the compound is volatile , which could influence its absorption and distribution. It is soluble in chloroform and slightly soluble in methanol , which could also affect its bioavailability.

Result of Action

It has been shown to have potential estrogenic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it could easily evaporate under certain conditions, potentially affecting its stability and efficacy. Furthermore, its solubility in different solvents could influence its action in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane can be synthesized through a series of halogenation reactions. One common method involves the iodination of 1-chloro-1H,2H,2H-perfluorooctane using iodine and a suitable oxidizing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Iodo-1H,1H,2H,2H-perfluorodecane
  • 1-Iodo-1H,1H,2H,2H-perfluorododecane
  • 1-Chloro-1H,2H,2H-perfluorooctane

Comparison: 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity compared to compounds with only one type of halogen. This dual-halogen structure allows for more versatile chemical modifications and applications. Additionally, the perfluorinated carbon chain enhances the compound’s stability and resistance to degradation .

Properties

IUPAC Name

8-chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF13I/c9-2(23)1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSZYGJIYJRLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1-iodo-1H,2H,2H-perfluorooctane
Reactant of Route 2
1-Chloro-1-iodo-1H,2H,2H-perfluorooctane
Reactant of Route 3
1-Chloro-1-iodo-1H,2H,2H-perfluorooctane
Reactant of Route 4
1-Chloro-1-iodo-1H,2H,2H-perfluorooctane

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